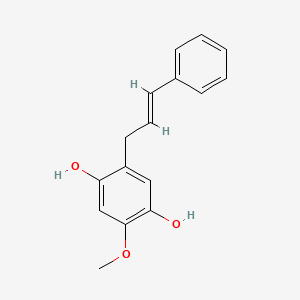
4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran is a complex organic compound characterized by its unique dibenzofuran structure. Dibenzofurans are a class of organic compounds with a fused ring system consisting of two benzene rings and one furan ring. This particular compound features an octahydro modification, indicating the addition of hydrogen atoms to the structure, making it fully saturated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran typically involves the hydrogenation of dibenzofuran derivatives. The process may include:
Hydrogenation Reaction: Using a catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (50-100°C) and pressures (50-100 psi).
Industrial Production Methods
Industrial production methods would likely scale up the hydrogenation process using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can be achieved using hydrogen gas and a suitable catalyst.
Substitution: Electrophilic substitution reactions can occur, especially on the benzene rings, using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound with a similar fused ring structure.
Octahydrodibenzofuran: A fully hydrogenated derivative.
Tetrahydrodibenzofuran: A partially hydrogenated derivative.
Uniqueness
4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran is unique due to its specific substitution pattern and full hydrogenation, which may impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
66612-39-3 |
|---|---|
Fórmula molecular |
C25H32O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-(1,2,3,4,6,7,8,9-octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran |
InChI |
InChI=1S/C25H32O2/c1-3-13-22-18(9-1)20-11-5-7-16(24(20)26-22)15-17-8-6-12-21-19-10-2-4-14-23(19)27-25(17)21/h16-17H,1-15H2 |
Clave InChI |
WORTVCJWMABZCN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C(CCC3)CC4CCCC5=C4OC6=C5CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


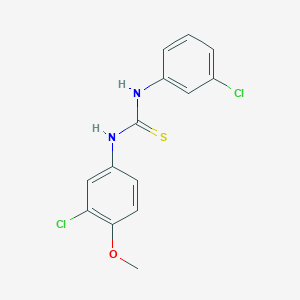
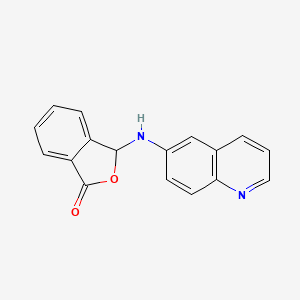
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
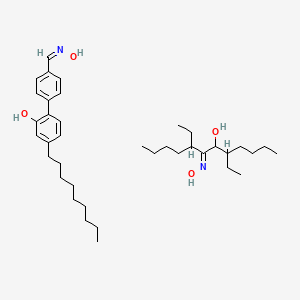
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
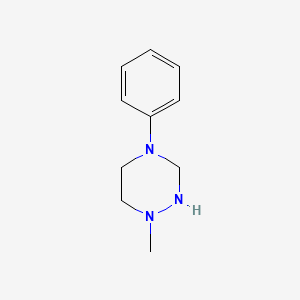
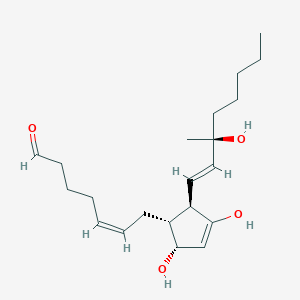

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
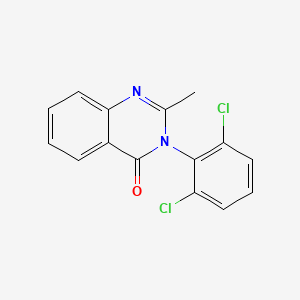
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
